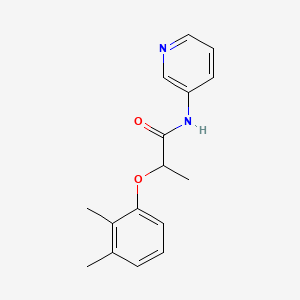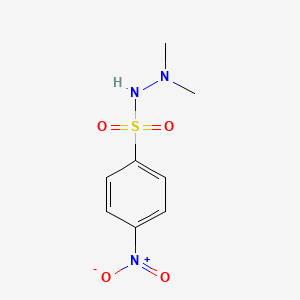![molecular formula C13H16O2 B6048382 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B6048382.png)
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine, also known as EHDP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EHDP is a heterocyclic organic compound that contains two fused rings, a dioxine and an indene ring. This compound has been synthesized using various methods and has shown promising results in several scientific applications.
作用机制
The mechanism of action of 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is not well understood, but it is believed to act as a chelating agent, forming complexes with metal ions. This property has been exploited in several scientific applications, including metal-catalyzed reactions and as a potential therapeutic agent for metal toxicity.
Biochemical and Physiological Effects
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines. These properties make 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine a potential therapeutic agent for several diseases, including cancer and neurodegenerative diseases.
实验室实验的优点和局限性
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has several advantages and limitations for lab experiments. One of the main advantages is its ability to form stable complexes with metal ions, making it an effective ligand in metal-catalyzed reactions. However, 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be sensitive to air and moisture, which can affect its stability.
未来方向
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has shown promising results in several scientific applications, and there are several future directions that can be explored. One potential area of research is the development of 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine-based therapeutics for metal toxicity and neurodegenerative diseases. Another area of research is the development of new synthesis methods for 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine that can improve its purity and yield. Additionally, 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be explored as a potential ligand for other metal-catalyzed reactions.
Conclusion
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is a unique compound that has gained significant attention in scientific research due to its potential applications in several areas. Its ability to form stable complexes with metal ions makes it an effective ligand in metal-catalyzed reactions, and its biochemical and physiological effects make it a potential therapeutic agent for several diseases. 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has several advantages and limitations for lab experiments, and there are several future directions that can be explored to further understand its properties and potential applications.
合成方法
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be synthesized using several methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most commonly used method is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. This method has been shown to yield high purity 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine with good yields.
科学研究应用
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been extensively studied for its potential use in various scientific applications. One of the most significant areas of research is its use as a ligand in metal-catalyzed reactions. 2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has been shown to be an effective ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis.
属性
IUPAC Name |
2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-12-14-8-10-7-9-5-3-4-6-11(9)13(10)15-12/h3-6,10,12-13H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUQFUUIIULWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC2CC3=CC=CC=C3C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-ethyl-1H-imidazol-2-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B6048300.png)

![[3-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B6048305.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)
![N-allyl-N-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6048319.png)
![[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6048325.png)
![3-fluoro-N-(1-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6048338.png)

![1-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-imidazole hydrochloride](/img/structure/B6048359.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6048364.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B6048367.png)

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6048375.png)